

# Application Notes & Protocols: UV Spectrophotometric Method for Cephalexin Estimation in Bulk Drug

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Compound of Interest		
Compound Name:	Cephalexin	
Cat. No.:	B1668389	Get Quote

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Cephalexin** is a first-generation cephalosporin antibiotic widely used to treat bacterial infections.[1] Accurate and reliable analytical methods are crucial for the quality control of **Cephalexin** in bulk drug and pharmaceutical formulations. This document provides a detailed protocol for the quantitative estimation of **Cephalexin** using a simple, rapid, and cost-effective UV spectrophotometric method. The method is based on the measurement of the absorbance of **Cephalexin** in the ultraviolet region. The protocols and validation data presented herein are compiled from various scientific studies and are intended to serve as a comprehensive guide for laboratory personnel.

## **Principle**

The principle behind this method is the inherent property of **Cephalexin** to absorb ultraviolet radiation at a specific wavelength due to its molecular structure containing chromophores. The amount of UV radiation absorbed is directly proportional to the concentration of **Cephalexin** in the solution, following the Beer-Lambert law. By measuring the absorbance at the wavelength of maximum absorbance ( $\lambda$ max), the concentration of an unknown sample can be determined by comparing it to a standard calibration curve.



# **Instrumentation and Reagents**

- · Instrumentation:
  - A double beam UV-Visible spectrophotometer with 1 cm matched quartz cuvettes.[1][2]
  - Analytical balance
  - Volumetric flasks
  - Pipettes
  - Sonicator
- · Reagents and Chemicals:
  - · Cephalexin reference standard
  - Hydrochloric acid (HCl)
  - Potassium dihydrogen phosphate
  - Sodium hydroxide
  - Distilled water or other suitable analytical grade solvents.

# **Experimental Protocols**

Two primary methods using different solvents are presented below. The choice of solvent can influence the λmax.

Method A: Using 0.1 N Hydrochloric Acid

This method is widely cited and provides good solubility and stability for **Cephalexin**.

- Preparation of 0.1 N HCl:
  - Accurately measure 8.33 mL of concentrated hydrochloric acid.



- Carefully add it to a 1000 mL volumetric flask containing approximately 500 mL of distilled water.
- Mix well and make up the volume to 1000 mL with distilled water.
- Determination of Wavelength of Maximum Absorbance (λmax):
  - Prepare a dilute solution of Cephalexin (e.g., 10 μg/mL) in 0.1 N HCl.
  - Scan the solution over a wavelength range of 200-400 nm using 0.1 N HCl as a blank.
  - The wavelength at which maximum absorbance is observed is the λmax. For Cephalexin in 0.1 N HCl, the λmax is typically found to be around 257 nm.[2]
- Preparation of Standard Stock Solution:
  - Accurately weigh about 100 mg of Cephalexin reference standard and transfer it to a 100 mL volumetric flask.
  - Dissolve in a small amount of 0.1 N HCl and then make up the volume to 100 mL with the same solvent to obtain a concentration of 1000 μg/mL.[2]
  - Sonicate for 5-10 minutes if necessary to ensure complete dissolution.
- Preparation of Working Standard Solutions and Calibration Curve:
  - From the stock solution, prepare a series of dilutions ranging from 5-50 μg/mL by pipetting appropriate aliquots into separate 10 mL volumetric flasks and diluting with 0.1 N HCl.[2]
  - Measure the absorbance of each working standard solution at the determined λmax (around 257 nm) against 0.1 N HCl as a blank.[2]
  - Plot a calibration curve of absorbance versus concentration.
- Preparation of Sample Solution:
  - Accurately weigh a quantity of the bulk drug powder equivalent to 100 mg of Cephalexin.
  - Transfer it to a 100 mL volumetric flask, dissolve in and dilute to volume with 0.1 N HCl.



- Filter the solution if necessary.
- Further dilute the solution with 0.1 N HCl to obtain a final concentration within the linearity range of the calibration curve.

#### Estimation of Cephalexin:

- Measure the absorbance of the final sample solution at the λmax.
- Determine the concentration of Cephalexin in the sample solution from the calibration curve.
- Calculate the percentage purity of the Cephalexin bulk drug.

Method B: Using Phosphate Buffer (pH 5.5)

This method is suitable for specific formulations or when a buffered medium is preferred.

- Preparation of Phosphate Buffer (pH 5.5):
  - Dissolve a specific amount of potassium dihydrogen phosphate in distilled water to prepare a buffer solution.
  - Adjust the pH to 5.5 using a suitable acid or base (e.g., phosphoric acid or sodium hydroxide).
- Determination of Wavelength of Maximum Absorbance (λmax):
  - Prepare a dilute solution of Cephalexin in the phosphate buffer (pH 5.5).
  - Scan the solution from 200-400 nm using the phosphate buffer as a blank.
  - The λmax for Cephalexin in phosphate buffer (pH 5.5) is approximately 261 nm.[1]
- Preparation of Standard and Sample Solutions:
  - Follow the same procedure as in Method A, but use the phosphate buffer (pH 5.5) as the solvent for all dilutions.



- · Calibration Curve and Estimation:
  - Prepare a calibration curve with a linearity range of 1.0–120 μg/ml.[1]
  - Measure the absorbance of the sample solution and determine the concentration of Cephalexin from the calibration curve.

## **Method Validation Summary**

The UV spectrophotometric method for **Cephalexin** estimation should be validated according to the International Council for Harmonisation (ICH) guidelines.[1][2] A summary of typical validation parameters is provided in the tables below.

Table 1: Optical Characteristics and Linearity Data

Parameter	Method A (0.1 N HCI)	Method B (Phosphate Buffer pH 5.5)
Wavelength of Maximum Absorbance (λmax)	~257 nm[2]	~261 nm[1]
Linearity Range	5 - 50 μg/mL[2]	1.0 - 120 μg/mL[1]
Correlation Coefficient (r²)	> 0.999	> 0.999[1]
Regression Equation	Y = 0.014x - 0.102[2]	Not specified

Table 2: Accuracy and Precision Data

Parameter	Method A (0.1 N HCI)	Method B (Phosphate Buffer pH 5.5)
Accuracy (% Recovery)	Typically 98-102%	> 99%[1]
Precision (RSD %)		
- Intraday	< 2%	< 2%[1]
- Interday	< 2%	< 2%[1]



Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

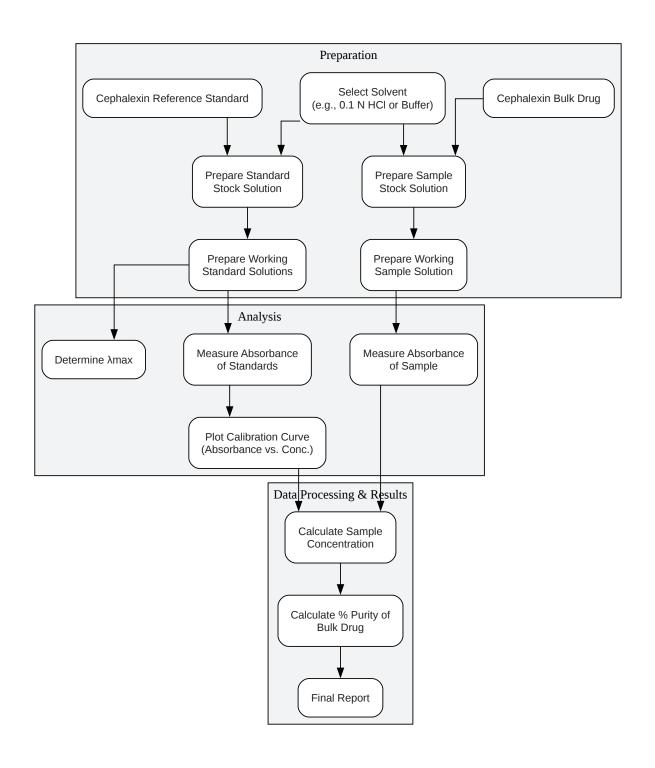
Parameter	Method A (0.1 N HCI)	Method B (Phosphate Buffer pH 5.5)
Limit of Detection (LOD)	Method dependent	Method dependent
Limit of Quantitation (LOQ)	Method dependent	Method dependent

Note: The specific values for LOD and LOQ are dependent on the instrument and experimental conditions and should be determined experimentally.

## **Visual Workflow**

The following diagram illustrates the general experimental workflow for the UV spectrophotometric estimation of **Cephalexin**.





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Caption: Experimental workflow for **Cephalexin** estimation by UV spectrophotometry.



## **Alternative Colorimetric Method**

An alternative method involves the reaction of **Cephalexin** with Folin-Ciocalteu (FC) reagent in an alkaline medium to produce a blue-colored chromogen, which can be measured in the visible range.

- Principle: The phenolic group in the Cephalexin structure reduces the phosphotungsticphosphomolybdic acid complex in the FC reagent under alkaline conditions, resulting in the formation of a stable blue-colored product.
- λmax: The maximum absorbance of the blue chromogen is observed at approximately 753
   nm.[3]
- Procedure Outline:
  - Aliquots of the standard Cephalexin solution are mixed with sodium carbonate solution and FC reagent.[3]
  - After a specific reaction time, the volume is made up with distilled water.[3]
  - The absorbance is measured at 753 nm against a reagent blank.[3]
  - A calibration curve is prepared, and the concentration of the sample is determined.
- Linearity Range: This method has been reported to be linear in the concentration range of 10-160 μg/ml.[3]

This colorimetric method can be useful when the sample matrix has interferences in the UV region.

## Conclusion

The UV spectrophotometric method is a simple, accurate, precise, and economical technique for the routine analysis of **Cephalexin** in bulk drug. The choice of solvent can be adapted based on the specific requirements of the analysis. Proper method validation according to ICH guidelines is essential to ensure reliable and consistent results. The alternative colorimetric method provides a viable option in specific analytical scenarios.



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